molecular formula C12H9N3O3S B5546778 4-nitro-N'-(2-thienylmethylene)benzohydrazide

4-nitro-N'-(2-thienylmethylene)benzohydrazide

Cat. No.: B5546778
M. Wt: 275.29 g/mol
InChI Key: WFTRZIXOYPBPRK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N’-(2-thienylmethylene)benzohydrazide is an organic compound with the molecular formula C₁₂H₉N₃O₃S This compound is known for its unique structural features, which include a nitro group, a thienylmethylene moiety, and a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-(2-thienylmethylene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-nitrobenzohydrazide+2-thiophenecarboxaldehyde4-nitro-N’-(2-thienylmethylene)benzohydrazide\text{4-nitrobenzohydrazide} + \text{2-thiophenecarboxaldehyde} \rightarrow \text{4-nitro-N'-(2-thienylmethylene)benzohydrazide} 4-nitrobenzohydrazide+2-thiophenecarboxaldehyde→4-nitro-N’-(2-thienylmethylene)benzohydrazide

Industrial Production Methods

While specific industrial production methods for 4-nitro-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Condensation: It can form Schiff bases with primary amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Primary amines in the presence of an acid catalyst.

Major Products Formed

    Reduction: 4-amino-N’-(2-thienylmethylene)benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Schiff bases with different primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 4-nitro-N’-(2-thienylmethylene)benzohydrazide is not fully understood. it is believed to interact with biological targets through its nitro and thienylmethylene groups. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N’-(2-chloromethylene)benzohydrazide
  • 4-nitro-N’-(2-bromomethylene)benzohydrazide
  • 4-nitro-N’-(2-fluoromethylene)benzohydrazide

Uniqueness

4-nitro-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRZIXOYPBPRK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.